An In-depth Technical Guide to (2Z)-Afatinib-d6: Chemical Properties, Structure, and Application
An In-depth Technical Guide to (2Z)-Afatinib-d6: Chemical Properties, Structure, and Application
This technical guide provides a comprehensive overview of (2Z)-Afatinib-d6, a deuterated analog of the potent tyrosine kinase inhibitor, Afatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural elucidation, and practical applications of this stable isotope-labeled compound, with a particular focus on its role as an internal standard in bioanalytical studies.
Introduction: The Significance of Deuterated Standards in Pharmaceutical Analysis
In the landscape of modern drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[1][2][3] Stable isotope-labeled internal standards, such as (2Z)-Afatinib-d6, have become indispensable tools in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, results in a compound that is chemically analogous to the analyte of interest but possesses a distinct mass. This mass difference allows for its differentiation by the mass spectrometer, while its nearly identical physicochemical properties ensure it co-behaves with the unlabeled drug during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and procedural variability.[1][2][4]
Afatinib, the non-deuterated parent compound, is a second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), HER2, and HER4.[][6][7][8][9] It is clinically approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[][6] (2Z)-Afatinib-d6, with its six deuterium atoms, serves as a high-fidelity internal standard for the accurate quantification of afatinib in complex biological samples.[10][11][12]
Chemical Properties and Structure of (2Z)-Afatinib-d6
(2Z)-Afatinib-d6 is a synthetic, isotopically labeled form of Afatinib. The "(2Z)" designation refers to the stereochemistry of the double bond in the but-2-enamide side chain. The "-d6" signifies the presence of six deuterium atoms, which are strategically placed on the two methyl groups of the dimethylamino moiety.[10][13][14] This placement on non-exchangeable positions is crucial to prevent back-exchange with protons from the solvent or matrix, ensuring the isotopic stability of the standard.[4]
Chemical Structure
The chemical structure of (2Z)-Afatinib-d6 is illustrated below.
Caption: Chemical structure of (2Z)-Afatinib-d6.
Physicochemical Properties
A summary of the key physicochemical properties of (2Z)-Afatinib-d6 is presented in the table below.
| Property | Value | Source |
| CAS Number | 1313874-96-2 | [10][11][14][15][16][] |
| Molecular Formula | C₂₄H₁₉D₆ClFN₅O₃ | [14][15][16] |
| Molecular Weight | 491.98 g/mol | [11][14] |
| IUPAC Name | (2Z)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(di(methyl-d3)amino)but-2-enamide | [10][13][15] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [10] |
| Appearance | Solid | [] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [10][12] |
| Storage | Store at -20°C for long-term stability | [11] |
Synthesis and Characterization
The synthesis of (2Z)-Afatinib-d6 involves the introduction of deuterium atoms into the afatinib molecule. While the precise, proprietary synthesis methods are not publicly detailed, a plausible synthetic route would involve the use of deuterated reagents in the final steps of the known afatinib synthesis pathway. A key step would be the reaction of a suitable afatinib precursor with deuterated dimethylamine ((CD₃)₂NH) to form the deuterated dimethylaminoethyl side chain.
The structural integrity and isotopic enrichment of (2Z)-Afatinib-d6 are confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of the deuterium atoms. ¹³C NMR provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight and confirm the incorporation of six deuterium atoms.
Application in Bioanalytical Methods
The primary application of (2Z)-Afatinib-d6 is as an internal standard for the quantification of afatinib in biological matrices such as plasma, serum, and tissue homogenates.[10][12] Its use in LC-MS/MS assays is considered the gold standard for bioanalysis due to the enhanced accuracy and precision it affords.[1][2][18]
Rationale for Use as an Internal Standard
The ideal internal standard should exhibit physicochemical properties as close to the analyte as possible.[4] (2Z)-Afatinib-d6 fulfills this requirement exceptionally well:
-
Co-elution: It co-elutes with afatinib under typical reversed-phase HPLC conditions, meaning both compounds experience the same chromatographic effects.
-
Similar Ionization Efficiency: The ionization efficiency of (2Z)-Afatinib-d6 in the mass spectrometer source is nearly identical to that of afatinib, allowing it to effectively compensate for matrix-induced ion suppression or enhancement.
-
Correction for Sample Loss: When added to the biological sample at the beginning of the extraction process, it accounts for any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]
The use of a stable isotope-labeled internal standard like (2Z)-Afatinib-d6 is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods.[1][2]
Experimental Protocol: Quantification of Afatinib in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of afatinib in human plasma using (2Z)-Afatinib-d6 as an internal standard. This protocol is adapted from established methods for afatinib analysis.[18]
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of afatinib in methanol.
- Prepare a 1 mg/mL stock solution of (2Z)-Afatinib-d6 in methanol.
- From these stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution with a 50:50 mixture of acetonitrile and water.
- Prepare a working solution of the internal standard ((2Z)-Afatinib-d6) at a concentration of 100 ng/mL in the same diluent.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the (2Z)-Afatinib-d6 working solution (100 ng/mL). For the blank plasma sample, add 20 µL of the diluent.
- Vortex the tubes for 10 seconds.
- Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
3. LC-MS/MS Analysis:
- Inject the reconstituted samples into the LC-MS/MS system.
- Liquid Chromatography (LC) Conditions (Example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to achieve separation of afatinib from endogenous plasma components.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) transitions:
- Afatinib: [M+H]⁺ → fragment ion (e.g., m/z 486.2 → 371.1)
- (2Z)-Afatinib-d6: [M+H]⁺ → fragment ion (e.g., m/z 492.2 → 377.1)
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of afatinib to (2Z)-Afatinib-d6 against the nominal concentration of the calibration standards.
- Determine the concentration of afatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using (2Z)-Afatinib-d6.
Caption: How deuterated standards correct for analytical variability.
Conclusion
(2Z)-Afatinib-d6 is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, afatinib, making it an ideal internal standard for quantitative bioanalysis. The strategic placement of six deuterium atoms provides a stable isotopic label that does not interfere with the molecule's behavior during analytical procedures. The use of (2Z)-Afatinib-d6 in LC-MS/MS assays significantly enhances the accuracy, precision, and robustness of the method, ensuring high-quality data for pivotal studies in the development and clinical application of afatinib.
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